molecular formula C9H6F3NO4S B6247189 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene CAS No. 685119-64-6

1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B6247189
CAS RN: 685119-64-6
M. Wt: 281.21 g/mol
InChI Key: CFFVGBUPXOHVRI-UHFFFAOYSA-N
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Description

The compound “1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene” is a complex organic molecule. It contains a benzene ring which is a common component in many organic compounds. The benzene ring in this compound is substituted with an ethenesulfonyl group, a nitro group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the benzene ring. The presence of the ethenesulfonyl, nitro, and trifluoromethyl groups would likely influence the electron distribution and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, as well as the potential reactivity of the ethenesulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to minimize potential risks .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene involves the reaction of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with ethenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": ["1-bromo-2-nitro-4-(trifluoromethyl)benzene", "ethenesulfonyl chloride", "base"], "Reaction": ["Step 1: Dissolve 1-bromo-2-nitro-4-(trifluoromethyl)benzene and base in a suitable solvent such as DMF or DMSO.", "Step 2: Add ethenesulfonyl chloride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

685119-64-6

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

1-ethenylsulfonyl-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(9(10,11)12)5-7(8)13(14)15/h2-5H,1H2

InChI Key

CFFVGBUPXOHVRI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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